molecular formula C9H9F2N B8399620 Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine

Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine

Cat. No.: B8399620
M. Wt: 169.17 g/mol
InChI Key: FPGVHAXCODNNAI-YLWLKBPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine: is an organic compound characterized by a cyclopropyl ring substituted with a 2,6-difluorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of racemic chloro phenethyl alcohol.

    Chiral Chlorohydrin Formation: Racemic chloro phenethyl alcohol reacts with N-protection proline under the influence of a condensing agent and a catalyst to form chiral chlorohydrin.

    Epoxy Compound Formation: The chiral chlorohydrin is then converted into an epoxy compound under alkaline conditions.

    Cyclopropyl Ethyl Formate Formation: The epoxy compound reacts with tetraethylenepentamine (TEPA) under alkaline conditions to form cyclopropyl ethyl formate.

    Cyclopropanecarboxylic Acid Formation: The ester group is removed from cyclopropyl ethyl formate under alkaline conditions to yield cyclopropanecarboxylic acid.

    Target Compound Formation: Finally, cyclopropanecarboxylic acid undergoes Curtius rearrangement with azide to produce this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine can undergo oxidation reactions, typically forming corresponding oxides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where the amine group or the fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and hydrocarbons.

    Substitution Products: Various substituted cyclopropylamines.

Scientific Research Applications

Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine involves its interaction with monoamine oxidases. The compound acts as a mechanism-based inhibitor, forming a covalent bond with the enzyme’s active site. This results in the irreversible inhibition of the enzyme, preventing the breakdown of monoamines and thereby increasing their levels in the brain .

Comparison with Similar Compounds

  • trans-2-(2,6-Difluorophenyl)cyclopropylamine
  • cis-2-(3,4-Difluorophenyl)cyclopropylamine
  • trans-2-(3,4-Difluorophenyl)cyclopropylamine

Comparison: Cis-2-(2,6-difluorophenyl)cyclopropan-1-amine is unique due to its specific cis configuration, which affects its reactivity and interaction with biological targets. Compared to its trans isomer, the cis configuration may result in different binding affinities and inhibitory effects on enzymes .

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

(1R,2R)-2-(2,6-difluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9F2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2/t5-,8+/m0/s1

InChI Key

FPGVHAXCODNNAI-YLWLKBPMSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)C2=C(C=CC=C2F)F

Canonical SMILES

C1C(C1N)C2=C(C=CC=C2F)F

Origin of Product

United States

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